molecular formula C10H13BrO2 B14258121 1-Bromo-2-isopropoxy-4-methoxybenzene CAS No. 420845-27-8

1-Bromo-2-isopropoxy-4-methoxybenzene

Cat. No.: B14258121
CAS No.: 420845-27-8
M. Wt: 245.11 g/mol
InChI Key: UROIOUZJFPEICO-UHFFFAOYSA-N
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Description

1-Bromo-2-isopropoxy-4-methoxybenzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated aromatic ether, which means it contains a bromine atom attached to a benzene ring that also has isopropoxy and methoxy substituents. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-2-isopropoxy-4-methoxybenzene typically involves the bromination of 2-isopropoxy-4-methoxybenzene. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve refluxing the reactants in an organic solvent like carbon tetrachloride or chloroform.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Bromo-2-isopropoxy-4-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.

    Oxidation Reactions: The isopropoxy and methoxy groups can be oxidized to form corresponding carbonyl compounds. Reagents like potassium permanganate or chromium trioxide can be used for these reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-2-isopropoxy-4-methoxybenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving brominated aromatic compounds.

    Medicine: It may serve as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-2-isopropoxy-4-methoxybenzene depends on its specific use in a chemical reaction. As a brominated aromatic compound, it can act as an electrophile in electrophilic aromatic substitution reactions. In these reactions, the bromine atom is replaced by a nucleophile, forming a new substituted benzene ring. The reaction typically involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to yield the final product .

Comparison with Similar Compounds

1-Bromo-2-isopropoxy-4-methoxybenzene can be compared with other brominated aromatic ethers, such as:

    2-Bromoanisole: This compound has a bromine atom and a methoxy group attached to the benzene ring. It is used in similar synthetic applications but lacks the isopropoxy group.

    4-Bromoanisole: Similar to 2-Bromoanisole, but with the bromine atom in the para position relative to the methoxy group.

    3-Bromoanisole: Another isomer of bromoanisole with the bromine atom in the meta position relative to the methoxy group. It is used in the synthesis of various organic compounds.

The uniqueness of this compound lies in the presence of both isopropoxy and methoxy groups, which can influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name

1-bromo-4-methoxy-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-7(2)13-10-6-8(12-3)4-5-9(10)11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROIOUZJFPEICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573783
Record name 1-Bromo-4-methoxy-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420845-27-8
Record name 1-Bromo-4-methoxy-2-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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